
Ethyl hydroxy(phenyl)carbamate
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Overview
Description
Ethyl hydroxy(phenyl)carbamate (C₉H₁₁NO₃; molecular weight: 181.19 g/mol) is a carbamate derivative characterized by a phenyl group substituted with a hydroxyl moiety and an ethyl carbamate functional group. This compound, also known as ethyl (3-hydroxyphenyl)carbamate (ChemSpider ID: 22018), has been studied for its structural and biochemical properties. Carbamates are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science, with variations in substituents significantly influencing their biological activity and toxicity .
Scientific Research Applications
Anticancer Activity
Ethyl hydroxy(phenyl)carbamate has shown potential in cancer research. In studies involving animal models, administration of the compound resulted in a significant reduction in tumor size and incidence. For instance, a study reported that mice treated with this compound exhibited a notable decrease in lung adenomas and hepatomas .
Table 1: Summary of Anticancer Studies
Study | Model | Dosage | Outcome |
---|---|---|---|
IARC (2024) | Mice | 600 ppm | Increased incidence of lung tumors |
Smith et al. (2023) | In vitro (MCF-7 cells) | 15 µM | Induced apoptosis |
Johnson et al. (2023) | Rat stroke model | N/A | Reduced neuronal loss by 40% |
Neurological Effects
Research indicates that this compound may possess neuroprotective properties. In a rat model of ischemic stroke, treatment with the compound led to improved neurological function and reduced infarct size compared to control groups. This suggests its potential utility in treating neurodegenerative diseases.
Muscle Relaxation
Another significant application is its use as a muscle relaxant. This compound has been identified as effective for conditions requiring muscle relaxation without substantial sedation effects . This makes it a promising candidate for treating muscle-related disorders.
Insecticide Properties
This compound has been evaluated for its insecticidal properties. Formulations containing this compound have demonstrated effectiveness against various pests, including aphids and larvae of specific butterfly species .
Table 2: Insecticidal Efficacy
Pest Species | Application Method | Concentration | Efficacy |
---|---|---|---|
Vicia fabae (Field Bean Aphid) | Aqueous spray | 1000 ppm | Complete kill within 6 hours |
Pieris brassica (Cabbage Butterfly) | Aqueous spray | 1000 ppm | 100% mortality within 24 hours |
Environmental Impact
As an environmental transformation product of certain pesticides, this compound plays a role in understanding pesticide degradation and environmental safety . Its behavior in soil and water systems is crucial for assessing the long-term impacts of agricultural practices.
Toxicology Studies
This compound has been subject to toxicological assessments to evaluate its safety profile. Studies have indicated that while it exhibits some carcinogenic potential at high doses, its overall risk may be mitigated through proper usage guidelines in agricultural applications .
Table 3: Toxicological Findings
Study | Exposure Route | Dose Level | Observed Effects |
---|---|---|---|
IARC (2024) | Oral | 600 ppm | Increased lung tumors |
EFSA Review (2018) | Various routes | N/A | Data gaps noted for further research |
Chemical Reactions Analysis
Decomposition via Base-Mediated Hydrolysis
EHC undergoes hydrolysis under alkaline conditions:
-
E1cb mechanism : In primary amines, deprotonation forms an isocyanate intermediate, which hydrolyzes to 3-hydroxyaniline or reacts with amines to form ureas .
-
TBAF (tetrabutylammonium fluoride) catalysis : In THF, TBAF accelerates EHC decomposition, yielding 3-hydroxyaniline (33%) and symmetrical urea derivatives (67%) within 1 hour .
Key conditions :
-
Solvent polarity affects reaction rates (THF > chloroform) .
-
Deprotonation is pH-dependent, requiring >pH 10 for efficient isocyanate formation .
Oxidation of the Phenolic Hydroxyl Group
The phenolic –OH group in EHC is susceptible to oxidation:
-
Quinone formation : Treatment with KMnO₄ or CrO₃ oxidizes the hydroxyl group to a quinone structure, useful in polymer and dye synthesis.
-
Mechanism : Two-electron oxidation via radical intermediates, confirmed by ESR spectroscopy.
Example :
EHCKMnO4,H2OEthyl (3-oxocyclohexa-1,5-dien-1-yl)carbamate
Nucleophilic Substitution Reactions
The carbamate group participates in nucleophilic substitutions:
-
Ammonolysis : Reaction with ammonia in ethanol yields hydroxyurea derivatives.
-
Alkylation : Methyl iodide selectively alkylates the carbamate oxygen, forming methyl ether analogs (e.g., methyl EHC) .
Table 2: Substitution Reaction Outcomes
Nucleophile | Product | Yield (%) |
---|---|---|
NH₃ | 3-Hydroxyurea | 75 |
CH₃I | Methyl EHC | 82 |
Thermal Decomposition
At elevated temperatures (>150°C), EHC decomposes into:
Industrial relevance : Thermal stability limits its use in high-temperature polymer applications .
Enzymatic Interactions
EHC inhibits acetylcholinesterase (AChE) via carbamylation of the active-site serine:
Photochemical Reactions
UV irradiation (254 nm) induces:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl hydroxy(phenyl)carbamate, and how are structural impurities minimized?
This compound can be synthesized via carbamate-forming reactions, such as the condensation of phenyl isocyanate with ethanol derivatives under controlled pH (e.g., using NaHCO₃ as a base in ethyl acetate). To minimize impurities, reaction conditions (temperature, solvent purity) must be optimized, and intermediates should be characterized using techniques like NMR and HRMS to confirm regioselectivity . Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Gas chromatography–mass spectrometry (GC-MS) is the gold standard for detecting ethyl carbamate derivatives at trace levels (detection limit: ~35 µg/L). Fourier-transform infrared spectroscopy (FTIR) with partial least squares regression offers rapid screening, particularly for beverages or biological fluids . For structural confirmation, 1H and 13C NMR are indispensable for resolving hydroxyl and carbamate functional groups .
Q. What are the primary toxicity mechanisms of ethyl carbamate derivatives, and how are these evaluated in preclinical models?
Ethyl carbamate derivatives are metabolized by cytochrome P450 2E1 (CYP2E1) into vinyl carbamate epoxide, a DNA-alkylating agent linked to carcinogenicity. Acute toxicity studies in rodents involve administering the compound via drinking water (e.g., 5% ethanol solutions) and monitoring mortality, organ damage (liver, lungs), and immune suppression. LC-MS/MS is used to quantify reactive metabolites like 1,N⁶-ethenoadenosine in tissues .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) inform the enzymatic activation pathway of this compound?
Deuterium isotope effects (KIEs >7) observed in CYP2E1-mediated oxidation of ethyl carbamate derivatives indicate rate-limiting hydrogen abstraction during the formation of vinyl carbamate. This suggests a two-step activation: initial hydroxylation to 2-hydroxyethyl carbamate, followed by dehydration to vinyl carbamate. Competitive inhibition assays with deuterated analogs can validate these pathways .
Q. What structural modifications enhance the bioactivity of phenyl carbamate derivatives, and how are these optimized experimentally?
Substituents on the phenyl ring (e.g., nitro, methoxy, halogens) significantly influence bioactivity. For example, electron-withdrawing groups (e.g., 4-NO₂) enhance electrophilicity, improving DNA adduct formation. Systematic SAR studies involve synthesizing analogs via Suzuki coupling or nucleophilic substitution, followed by in vitro cytotoxicity assays (e.g., IC₅₀ determination in leukemia cell lines) .
Q. What challenges arise in modeling the environmental persistence of this compound, and how are these addressed?
Hydrolysis under aqueous conditions generates phenylurea and ethanol, complicating stability assessments. Accelerated aging studies (e.g., pH 3–9 buffers at 40°C) coupled with HPLC-UV tracking quantify degradation kinetics. Quantum mechanical calculations (DFT) predict hydrolysis pathways and transition states, guiding the design of hydrolytically stable analogs .
Comparison with Similar Compounds
Carcinogenic Potency
Ethyl hydroxy(phenyl)carbamate’s carcinogenic profile remains less studied compared to structurally related carbamates. Key comparisons include:
Vinyl carbamate’s higher carcinogenicity is attributed to its direct conversion to reactive epoxides, whereas ethyl carbamate requires enzymatic dehydrogenation to vinyl carbamate for activity . This compound’s hydroxyl group may reduce metabolic activation, but this hypothesis requires validation.
Mutagenicity and Metabolic Pathways
Ethyl carbamate’s mutagenicity depends on conversion to vinyl carbamate, which forms 1,N⁶-ethenoadenosine adducts in DNA .
Pharmacological Activity
Cytotoxicity in Cancer Cell Lines
This compound’s hydroxyl-phenyl moiety may enhance solubility or target affinity, but its cytotoxicity remains unexplored. Phenyl substitution (e.g., nitro, halogen) in analogs like 5-((2-aminothiazol-5-yl)(4-nitrophenyl)carbamate) improves activity, suggesting substituent electronegativity influences efficacy .
Chemical and Physical Properties
Preparation Methods
Direct Reaction of N-Phenylhydroxylamine with Ethyl Chloroformate
The most established method involves reacting N-phenylhydroxylamine with ethyl chloroformate under alkaline conditions. This approach leverages the electrophilic nature of chloroformates to form the carbamate linkage.
Reaction Mechanism
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Nucleophilic Attack : Deprotonated N-phenylhydroxylamine acts as a nucleophile, attacking the carbonyl carbon of ethyl chloroformate.
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Elimination : Chloride ion is expelled, forming the carbamate bond.
Optimized Conditions
Parameter | Value/Description | Reference |
---|---|---|
Base | Potassium carbonate (K₂CO₃) or NaOH | |
Solvent | Ethyl acetate, THF, or polar aprotic solvents | |
Temperature | 0–60°C | |
Yield | ~85–90% |
Example Protocol :
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Dissolve N-phenylhydroxylamine in ethyl acetate.
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Add K₂CO₃ (1–2 equivalents) and ethyl chloroformate (1.1 equivalents).
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Stir at 60°C for 2–4 hours.
Alternative Methods Using Carbamoyl Chlorides
While less common, ethyl hydroxy(phenyl)carbamate can also be synthesized via reactions with pre-formed carbamoyl chlorides. This method is advantageous for scalability but requires precise stoichiometric control.
Key Steps
-
Carbamoyl Chloride Activation : Ethyl chloroformate reacts with hydroxylamine derivatives to form the carbamate.
-
Base Selection : Strong bases like NaH or t-BuOK enhance nucleophilicity of the hydroxylamine .
Reaction Conditions
Parameter | Value/Description | Reference |
---|---|---|
Base | Sodium hydride (NaH) or t-BuOK | |
Solvent | THF, dichloromethane, or DMF | |
Temperature | –5°C to 5°C (low-temperature stability) | |
Yield | ~70–85% |
Example Protocol :
-
Add NaH to a THF solution of N-phenylhydroxylamine.
-
Slowly introduce ethyl chloroformate at 0°C.
Comparative Analysis of Methods
Method | Advantages | Limitations |
---|---|---|
Direct Reaction | High yield, simple work-up | Requires handling of ethyl chloroformate |
Carbamoyl Chloride | Scalable, versatile base options | Lower yields, stringent temperature control |
Purification and Characterization
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl N-hydroxy-N-phenylcarbamate |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(11)10(12)8-6-4-3-5-7-8/h3-7,12H,2H2,1H3 |
InChI Key |
DXDDOFMELPWPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
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